2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid synthesis pathway
2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid
Foreword: A Senior Application Scientist's Perspective
The synthesis of 2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid, a compound more commonly known in the industry as Dehydrothio-p-toluidine sulfonic acid (DTPTSA), is a foundational process in the production of various azo dyes.[1] Its molecular architecture, featuring a reactive primary amine and a water-solubilizing sulfonic acid group on a rigid benzothiazole backbone, makes it a critical intermediate for creating dyes with vibrant colors and good lightfastness for textiles, leather, and paper.[1][2][3]
This guide moves beyond a simple recitation of steps. It is designed to provide researchers and process chemists with a deeper understanding of the causality behind the established synthesis pathway. We will explore the critical parameters, the rationale for their selection, and the self-validating nature of the protocols that ensure a high-quality final product. The synthesis is classically a two-stage process: the formation of the benzothiazole core, followed by its regioselective sulfonation. Each stage presents unique challenges and requires precise control to maximize yield and purity.
The Strategic Synthesis Pathway: A Two-Act Play
The most industrially viable and well-documented route to DTPTSA involves two primary transformations:
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Act I: The Jacobson-Type Condensation. The synthesis of the core heterocyclic structure, 2-(4-aminophenyl)-6-methylbenzothiazole, colloquially named Dehydrothio-p-toluidine. This is achieved through the high-temperature fusion of p-toluidine and elemental sulfur.[4][5][6][7]
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Act II: Electrophilic Aromatic Sulfonation. The introduction of the sulfonic acid (-SO₃H) group onto the benzothiazole ring system. This step imparts the necessary water solubility for its application as a dye intermediate.[5][6]
This sequential approach allows for the controlled construction of the molecular scaffold first, followed by functionalization, which is a common and effective strategy in complex organic synthesis.
Caption: Overall two-step synthesis workflow for DTPTSA.
Experimental Protocol: Dehydrothio-p-toluidine Synthesis (Step 1)
The formation of the Dehydrothio-p-toluidine intermediate is a robust but demanding reaction, requiring high temperatures to drive the complex condensation and cyclization process.
Underlying Chemistry and Rationale
This reaction involves melting p-toluidine with sulfur, where one molecule of p-toluidine provides the aniline component and the other provides the methyl group that will ultimately form the thiazole ring with the sulfur atom.[7] The process operates under elevated temperatures (180-450°C) and often at high pressure.[4][8]
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Causality of High Temperature: The high thermal energy is essential to break C-H bonds on the methyl group of p-toluidine and to facilitate the reaction with elemental sulfur, which involves multiple intermediates. The reaction is typically sluggish at lower temperatures.
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Role of Reactant Ratio: An excess of p-toluidine is often used, acting as both a reactant and a solvent for the elemental sulfur, ensuring a homogenous reaction mixture.[4]
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Pressure Considerations: Conducting the reaction under pressure (at least 28 atmospheres) can increase the reaction rate and improve the yield by keeping the reactants in the liquid phase at temperatures above their atmospheric boiling points.[4][8]
Detailed Step-by-Step Protocol
This protocol is a synthesis of methodologies described in the literature, particularly in process patents.[4][7]
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Reactant Preparation: A mixture of p-toluidine and elemental sulfur is prepared. The molar ratio can range from 5 to 15 moles of p-toluidine per 4 gram-atoms of sulfur.[4] For improved yield, the sulfur is often pre-dissolved in molten p-toluidine at a temperature of 150-160°C.[4]
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Reaction Execution: The reactant mixture is charged into a high-pressure reactor. The temperature is raised to between 300°C and 450°C, with pressures reaching 30 to 150 atmospheres.[4] The reaction is maintained for a short duration, typically between 1 and 20 minutes, under these conditions.[4]
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Work-up and Purification: a. Following the reaction, the crude mixture is cooled. b. Excess unreacted p-toluidine is removed by vacuum distillation.[5] c. The crude Dehydrothio-p-toluidine is then purified. This is a critical step to ensure the quality of the starting material for the subsequent sulfonation. Common methods include:
Experimental Protocol: Sulfonation (Step 2)
This step functionalizes the purified Dehydrothio-p-toluidine intermediate by introducing a sulfonic acid group, which is key to its utility as a dye precursor.
Mechanistic Considerations and Regioselectivity
The sulfonation of Dehydrothio-p-toluidine is an electrophilic aromatic substitution reaction. The sulfonic acid group is directed primarily to the 7-position of the benzothiazole ring. This regioselectivity is governed by the directing effects of the existing substituents on the aromatic system. The reaction must be carefully controlled to prevent the formation of unwanted isomers or disulfonated products.[6]
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Choice of Sulfonating Agent: The strength of the sulfonating agent is a critical parameter. Common agents include concentrated sulfuric acid, oleum (fuming sulfuric acid, H₂SO₄·xSO₃), or pure sulfur trioxide (SO₃).[9] Oleum is often preferred as it provides a higher concentration of the active electrophile, SO₃, leading to a more efficient reaction.[9]
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Temperature Control: This reaction is highly exothermic. Low temperatures (typically 0-10°C) are crucial to control the reaction rate, minimize side-product formation, and prevent degradation of the substrate.[9]
Comparative Analysis of Sulfonation Conditions
Data from patent literature highlights how varying conditions can impact the final yield.
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
| Sulfonation Agent | H₂SO₄ | Oleum | SO₃ |
| Sulfonation Temp. | 10°C | 5°C | 0°C |
| Reaction Time | 1.8 h | 2 h | 2.2 h |
| Final Yield | 48% | 52% | 50% |
| (Data synthesized from Patent CN105017797A as cited in Benchchem)[9] |
As the table shows, using oleum at 5°C provides a marginally higher yield, demonstrating the delicate balance between reagent reactivity and reaction conditions.[9]
Detailed Step-by-Step Protocol
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Reactor Setup: The purified Dehydrothio-p-toluidine is charged into a glass-lined reactor equipped with robust cooling and agitation.
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Sulfonation: The sulfonating agent (e.g., 20% oleum) is added slowly and controllably to the substrate while maintaining the internal temperature at 5-10°C.
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Reaction Monitoring: The reaction is allowed to proceed for approximately 2-3 hours. Progress can be monitored by techniques like HPLC to ensure the complete consumption of the starting material.
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Quenching and Isolation: The reaction mixture is carefully quenched by slowly adding it to a stirred vessel containing ice and water. This precipitates the sulfonic acid product, which is generally insoluble in the acidic aqueous medium.[1]
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Filtration and Drying: The precipitated solid is collected by filtration, washed with cold water to remove residual acid, and then dried to yield the final product, 2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid, typically as a brownish-yellow powder.[1][8][10]
Analytical Validation and Quality Control
Ensuring the purity and identity of the final product is paramount. A self-validating protocol incorporates rigorous analytical checks.
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High-Performance Liquid Chromatography (HPLC): Used to assess purity and quantify any isomeric impurities. A typical method would use a C18 column with a gradient of 0.1% formic acid in water and acetonitrile.[9]
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to confirm the molecular weight of the compound. The expected [M-H]⁻ ion would be observed at m/z 335.[9]
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Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation. In a solvent like DMSO-d₆, characteristic signals for the aromatic protons (δ 7.2–8.1 ppm) and the methyl singlet (δ 2.4 ppm) would be expected.[9]
Caption: A typical quality control workflow for product validation.
Conclusion
The synthesis of 2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid is a classic example of industrial organic synthesis, balancing harsh reaction conditions with the need for a high-purity final product. Success hinges on a thorough understanding of the reaction mechanisms and meticulous control over key parameters such as temperature, pressure, and reagent stoichiometry. By following the detailed, causally-explained protocols and implementing a robust analytical validation framework, researchers and drug development professionals can reliably produce this vital chemical intermediate for a wide range of applications, from dye chemistry to potential pharmaceutical development.[8][9]
References
- 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid. Smolecule.
- 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid | 130-17-6. Benchchem.
- 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid. EvitaChem.
- 7-Benzothiazolesulfonic acid, 2-(p-aminophenyl)-6-methyl-.
- Dehydrothio-p-toluidinesulfonic acid azo-hexahydro-4,6-dioxopyrimidineurea or cyanamide direct dyes for paper.
- Dehydrothio-p-toluidine Sulfonic Acid (DTPTSA). Shanghai Honovo Chemical Co., Ltd..
- Characterization of Sulfonic Acid Isomers of Dehydrothio-p-toluidine. Taylor & Francis Online.
- Process for the preparation of 2-(4-aminophenyl)-6-methyl-benzothiazole.
- Method of purification and isolation of dehydrothio-p-toluidine.
- A kind of preparation technology of dehydrothiop-toluidine.
Sources
- 1. Buy 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid | 130-17-6 [smolecule.com]
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- 3. Dehydrothio-p-toluidine Sulfonic Acid (DTPTSA)|130-17-6--Honovo Chemical Co.,Ltd. [honovochem.com]
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- 7. CN116283825A - A kind of preparation technology of dehydrothiop-toluidine - Google Patents [patents.google.com]
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